4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide
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Overview
Description
4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide is a chemical compound that belongs to the class of thiazinanes It is characterized by the presence of a thiazinane ring with a methylphenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazinane derivative with a methylphenyl compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares a similar methylphenyl group but differs in its core structure.
2-Bromo-4’-methylpropiophenone: Another related compound with a bromine substituent.
1,4-Thiazinane Derivatives: Compounds with similar thiazinane rings but different substituents
Uniqueness
4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide stands out due to its unique combination of a thiazinane ring and a methylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-11-2-4-12(5-3-11)10-13-6-8-16(14,15)9-7-13/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMXBVPRZGFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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